molecular formula C11H14O5S B578034 3-(4-(Methoxycarbonyl)phenyl)propane-1-sulfonic acid CAS No. 1223748-39-7

3-(4-(Methoxycarbonyl)phenyl)propane-1-sulfonic acid

Cat. No.: B578034
CAS No.: 1223748-39-7
M. Wt: 258.288
InChI Key: OFGLQSUWZJEIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by its white crystalline appearance and solubility in both water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methoxycarbonyl)phenyl)propane-1-sulfonic acid typically involves the reaction of 4-(Methoxycarbonyl)benzene with propane-1-sulfonic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like sulfuric acid, to facilitate the sulfonation process. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methoxycarbonyl)phenyl)propane-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Sulfonic acid derivatives with higher oxidation states.

    Reduction: Sulfonate or sulfinate derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-(4-(Methoxycarbonyl)phenyl)propane-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 3-(4-(Methoxycarbonyl)phenyl)propane-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong ionic interactions with various biomolecules, influencing their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, affecting the structure and function of proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)propane-1-sulfonic acid
  • 3-(4-Chlorophenyl)propane-1-sulfonic acid
  • 3-(4-Bromophenyl)propane-1-sulfonic acid

Uniqueness

3-(4-(Methoxycarbonyl)phenyl)propane-1-sulfonic acid is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical properties. This group enhances the compound’s solubility in organic solvents and influences its reactivity in various chemical reactions. Compared to its halogenated analogs, the methoxycarbonyl derivative exhibits different electronic and steric effects, making it suitable for specific applications .

Properties

IUPAC Name

3-(4-methoxycarbonylphenyl)propane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5S/c1-16-11(12)10-6-4-9(5-7-10)3-2-8-17(13,14)15/h4-7H,2-3,8H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGLQSUWZJEIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676550
Record name 3-[4-(Methoxycarbonyl)phenyl]propane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223748-39-7
Record name 3-[4-(Methoxycarbonyl)phenyl]propane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.